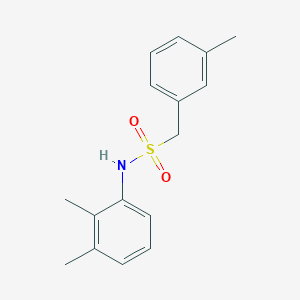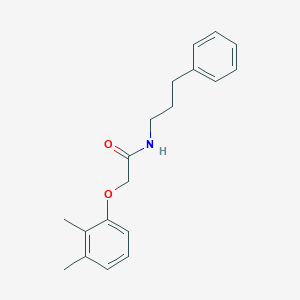
N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide
Descripción general
Descripción
N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide, also known as DPMMS, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that exhibits a range of biological activities, making it a promising candidate for various applications. In
Mecanismo De Acción
The exact mechanism of action of N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes, such as carbonic anhydrase and urease. It also exhibits DNA-binding properties, which may contribute to its antibacterial and antiviral activities.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It also exhibits antioxidant activity, which may contribute to its anti-inflammatory effects. Additionally, N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide has been shown to inhibit the growth of various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide in lab experiments is its broad range of biological activities. It can be used in various assays to study the effects of different compounds on bacterial and fungal growth, enzyme activity, and DNA-binding properties. However, one limitation of using N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide. One area of interest is the development of new drugs based on the structure of N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide. Another area of interest is the study of N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide, or N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide, is a promising compound that has gained significant attention in the field of scientific research. Its broad range of biological activities makes it a promising candidate for various applications, including the development of new drugs and the detection of metal ions. Further research is needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide and its potential use in the treatment of various diseases.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide has been extensively studied for its potential use in various fields of scientific research. It has been shown to exhibit antibacterial, antifungal, and antiviral activities. It also exhibits anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of various diseases. Additionally, N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-12-6-4-8-15(10-12)11-20(18,19)17-16-9-5-7-13(2)14(16)3/h4-10,17H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQCXSUIPRKNRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC=CC(=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}-5-(2-furyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4751477.png)
![5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4751487.png)
![2-{[(4-ethyl-5-methyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4751489.png)
![3-(anilinosulfonyl)-4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4751495.png)
![5-isopropyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4751507.png)
![N-(4-tert-butylphenyl)-N'-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4751517.png)

![{4-[(1,3-benzothiazol-2-ylthio)methyl]phenyl}(phenyl)methanone](/img/structure/B4751541.png)
![N-(3-bromo-4-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4751545.png)


![1-ethyl-4-{[(4-fluorophenyl)sulfonyl]amino}-N-isobutyl-1H-pyrazole-3-carboxamide](/img/structure/B4751558.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitrophenoxy)acetamide](/img/structure/B4751564.png)
![3-oxo-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B4751569.png)